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molecular formula C21H19NO4 B8534261 2-(2-(7-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl)isoindoline-1,3-dione

2-(2-(7-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl)isoindoline-1,3-dione

Cat. No. B8534261
M. Wt: 349.4 g/mol
InChI Key: QMTSAPYOWLHQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871975B2

Procedure details

To a solution of the tetralone obtained in Step C (350 mg, 1.0 mmol) in isopropanol (10 mL) at ambient temperature there is added sodium borohydride (190 mg, 5.0 mmol). The mixture is stirred at reflux overnight and then a solution of sodium hydroxide (80 mg, 2.0 mmol) in water (2.0 mL) is added dropwise. The mixture is maintained under reflux for 30 minutes, and then acetone (1.5 mL) is added. After 10 minutes, the mixture is cooled to ambient temperature before being concentrated under reduced pressure. The oil thereby obtained is dissolved in dichloromethane (10 mL). Dimethylaminopyridine (270 mg, 2.2 mmol) is then added, followed by acetic anhydride (210 μL, 2.2 mmol) dropwise. The solution is stirred at ambient temperature for 1 hour and then water is added. The pH of the solution is adjusted to from 8 to 9 by adding saturated sodium hydrogen carbonate solution. The aqueous phase is extracted with dichloromethane and the organic phases are washed with saturated NaCl solution, dried over magnesium sulphate, filtered and evaporated. The title compound is obtained after purification by flash column chromatography (ethyl acetate-petroleum ether: 90-10, then ethyl acetate-methanol: 90-10) in the form of an oil in a yield of 79%.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
350 mg
Type
reactant
Reaction Step Three
Quantity
190 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
80 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
270 mg
Type
reactant
Reaction Step Five
Quantity
210 μL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7](=[O:26])[CH2:8][CH2:9][CH:10]2[CH2:13][CH2:14][N:15]2[C:23](=[O:24])[C:22]3C(=CC=CC=3)C2=O)=[CH:5][CH:4]=1.[BH4-].[Na+].[OH-].[Na+].CN(C1C=CC=CN=1)C.[C:40](OC(=O)C)(=[O:42])[CH3:41].C(=O)([O-])O.[Na+]>C(O)(C)C.O.ClCCl.CC(C)=O>[C:40]([O:26][CH:7]1[C:6]2[C:11](=[CH:12][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH:10]([CH2:13][CH2:14][NH:15][C:23](=[O:24])[CH3:22])[CH2:9][CH2:8]1)(=[O:42])[CH3:41] |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.5 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
350 mg
Type
reactant
Smiles
COC1=CC=C2C(CCC(C2=C1)CCN1C(C2=CC=CC=C2C1=O)=O)=O
Name
Quantity
190 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
80 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
270 mg
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Step Six
Name
Quantity
210 μL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Eight
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oil thereby obtained
STIRRING
Type
STIRRING
Details
The solution is stirred at ambient temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with dichloromethane
WASH
Type
WASH
Details
the organic phases are washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)OC1CCC(C2=CC(=CC=C12)OC)CCNC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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